molecular formula C16H22Cl2N2O4S2 B1678531 Pyrithioxin dihydrochloride CAS No. 10049-83-9

Pyrithioxin dihydrochloride

Cat. No. B1678531
CAS RN: 10049-83-9
M. Wt: 404.9 g/mol
InChI Key: HRZWYHGGJOWGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrithioxin dihydrochloride, also known as Bonifen, Encefabol, Pyritinol, or Vitamin B6 disulfide, is a neurotropic agent . It reduces the permeability of the blood-brain barrier to phosphate and has no vitamin B6 activity . It is used in the prevention and treatment of cerebrovascular diseases .


Molecular Structure Analysis

The molecular formula of Pyrithioxin dihydrochloride is C16H20N2O4S2 · 2HCl . Its molecular weight is 441.39 . The SMILES string representation is OC1=C (CO)C (CSSCC2=C (CO)C (O)=C ©N=C2)=CN=C1C.Cl.Cl .


Physical And Chemical Properties Analysis

Pyrithioxin dihydrochloride is a white or off-white crystalline powder . It is soluble in water, slightly soluble in ethanol, and insoluble in acetone, chloroform, or ether .

Scientific Research Applications

Enhancement of D-Arabitol Production in Yeast

  • Scientific Field : Industrial Microbiology & Biotechnology .
  • Application Summary : Pyrithioxin dihydrochloride is used to enhance the production of D-Arabitol, an important pentitol used in the food, pharmaceutical, and chemical industries, in Candida parapsilosis yeast .
  • Methods of Application : The yeast was mutated using atmospheric and room temperature plasma (ARTP). Pyrithioxin dihydrochloride was added to the medium to improve D-Arabitol production by regulating glucose-6-phosphate dehydrogenase .
  • Results : The addition of Pyrithioxin dihydrochloride increased D-Arabitol production by 34.4%. The highest yield was 32.92 g/L, a 53.98% increase compared with the original strain (21.38 g/L) .

Treatment of Brain-Related Disorders

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Pyrithioxin dihydrochloride, a combination of two molecules of vitamin B6 (pyridoxine) with disulfide linkage, is used in the treatment of various brain-related disorders. It crosses the blood-brain barrier and regulates signalling pathways of various neurotransmitters .
  • Methods of Application : Pyrithioxin dihydrochloride is administered orally or intravenously. It is rapidly absorbed after enteral administration .
  • Results : Pyrithioxin dihydrochloride has been shown to act as an antioxidant and anti-inflammatory agent, and also reduces plasma viscosity. It is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia and rheumatoid arthritis .

Neurodynamic Compound for Cerebral Infarct Patients

  • Scientific Field : Neurology .
  • Application Summary : Pyrithioxin dihydrochloride is a neurodynamic compound used in conjunction with a short period of hyperventilation (HV) for cerebral infarct patients with Hemiplegia .
  • Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that Pyrithioxin dihydrochloride is administered orally or intravenously, similar to its use in other neurological applications .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

Pyrithioxin dihydrochloride has been used to increase d-arabitol production by 34.4% by regulating glucose-6-phosphate dehydrogenase . This suggests that Pyrithioxin dihydrochloride could have potential applications in biotechnology .

properties

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZWYHGGJOWGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046550
Record name Pyrithioxin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyritinol dihydrochloride

CAS RN

10049-83-9
Record name Pyrithioxin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyritinol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrithioxin dihydrochloride
Reactant of Route 2
Pyrithioxin dihydrochloride
Reactant of Route 3
Pyrithioxin dihydrochloride
Reactant of Route 4
Pyrithioxin dihydrochloride
Reactant of Route 5
Pyrithioxin dihydrochloride
Reactant of Route 6
Reactant of Route 6
Pyrithioxin dihydrochloride

Citations

For This Compound
11
Citations
SM Hassan, SM El-ashry, MM El-kerdawy - Spectroscopy letters, 1990 - Taylor & Francis
… The cbncentration of pyrithioxin dihydrochloride in the sample was calculated by reference to the corresponding value of A (19, 1 Cm) in each medium. These values were 380, 278 and …
Number of citations: 6 www.tandfonline.com
K KITAO, N YATA, M YAMAZAKI, J IWANE… - Chemical and …, 1977 - jstage.jst.go.jp
An attempt was made to determine and compare oral absorption characteristics of ester derivatives of pyrithioxin (I) filled in hard gelatin capsules after administration to dogs. Ester …
Number of citations: 6 www.jstage.jst.go.jp
F Belal, MKS El-Din, SM Hassan - Analytical Letters, 1986 - Taylor & Francis
… Two Spectrophotometric methods were developed for the estimation of pyrithioxin dihydrochloride in its formuZations. The first method involves the use of 2,6-dichtoroquinone-4-…
Number of citations: 3 www.tandfonline.com
S Zheng, B Jiang, T Zhang… - Journal of Industrial …, 2020 - academic.oup.com
… The effects of pyrithioxin dihydrochloride as a … pyrithioxin dihydrochloride was 2.5 g/L, a 34.4% increase compared with the control group. This was because pyrithioxin dihydrochloride …
Number of citations: 15 academic.oup.com
K KITAO, N YATA, A KAMADA - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
… its metabolites in blood and urine by thin-layer chromatography and high-performance liquid chromatography was described following single oral doses of pyrithioxin dihydrochloride (I· …
Number of citations: 4 www.jstage.jst.go.jp
J Huang, Y An, HM Zabed, Y Ravikumar… - Applied Biochemistry …, 2022 - Springer
… By using pyrithioxin dihydrochloride, glucose-6-phosphate dehydrogenase (G6PDH) activity was enhanced, which in turn resulted in greater D -arabitol synthesis [12]. These studies, …
Number of citations: 5 link.springer.com
Y Ravikumar, SA Razack, LN Ponpandian… - Trends in Food Science …, 2022 - Elsevier
… Pyrithioxin dihydrochloride (analog for vitamin B6) was used in this study to find out the effects on G6PDH activity and D -arabitol production (Zheng et al., 2020). Increased yields of D -…
Number of citations: 15 www.sciencedirect.com
L Li, Y Zheng, J Bao, Y Zhao, Q Zhang, W Li… - … and Alternative Medicine, 2022 - hindawi.com
… In addition, there was only one study report on aniracetam, hydergine, and pyrithioxin dihydrochloride, which could not be pooled because of too few studies. …
Number of citations: 2 www.hindawi.com
Y ASAI, T HAMADA - Skin research, 1976 - jstage.jst.go.jp
… Lichen planus-like eruptions occured in 2 patients, a 80-year-old woman and a 50-yearold man, who had been treated with oral administration of pyrithioxin dihydrochloride for 3 …
Number of citations: 0 www.jstage.jst.go.jp
F Belal - ACTA PHARMACEUTICA …, 1991 - … SOC MASARYKOVA 2, 41000 …
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.